Atg7-IN-2 is a compound designed as an inhibitor of the autophagy-related protein 7, which plays a crucial role in the autophagy process. Autophagy is a cellular degradation pathway that is essential for maintaining cellular homeostasis by degrading and recycling cellular components. Atg7 functions as a ubiquitin-like activating enzyme, facilitating the conjugation of autophagy-related proteins. The exploration of Atg7-IN-2 is significant due to its potential therapeutic applications in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.
Atg7-IN-2 was developed through medicinal chemistry efforts aimed at identifying selective inhibitors of Atg7. It belongs to the class of small molecules that target proteins involved in autophagy regulation. The compound has been studied in various biological contexts to assess its efficacy in modulating autophagic processes.
The synthesis of Atg7-IN-2 involves several key steps typical of organic synthesis, including:
The detailed synthetic pathway for Atg7-IN-2 would typically be documented in chemical literature, providing insights into yield percentages and reaction conditions.
Atg7-IN-2's molecular structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound's structure features specific functional groups that confer its inhibitory properties against Atg7.
Key structural data might include:
Atg7-IN-2 undergoes specific chemical reactions that are crucial for its activity:
These reactions are often characterized by kinetic studies, providing data on inhibition constants (IC50) and other relevant metrics.
The mechanism of action for Atg7-IN-2 involves:
Experimental data supporting these mechanisms typically include Western blot analysis showing changes in autophagy markers (e.g., LC3 conversion) upon treatment with Atg7-IN-2.
Atg7-IN-2 exhibits specific physical and chemical properties that are important for its function:
Atg7-IN-2 has several potential applications in scientific research:
ATG7-IN-2 (CAS 2226227-75-2) features a pyrazolopyrimidine scaffold linked to a sulfamate group via a glycosidic bond. The core structure includes:
Table 1: Key Structural Features of ATG7-IN-2
| Structural Component | Chemical Role | Target Interaction Site |
|---|---|---|
| Pyrazolopyrimidine ring | Hydrophobic anchor | ATP-binding pocket |
| Sulfamate group | Electrophile | Catalytic cysteine (Cys572) |
| Cyclopentane linker | Conformational stabilizer | Adenylation domain |
Systematic modifications reveal strict requirements for inhibition:
Table 2: SAR Analysis of Pyrazolopyrimidine Derivatives
| Modification Site | Functional Group | Effect on IC₅₀ | Rationale |
|---|---|---|---|
| Pyrazolopyrimidine C3 | –CH₃ | 0.089 μM | Enhanced hydrophobic packing |
| Pyrazolopyrimidine C3 | –Cl | 0.095 μM | Electron withdrawal improves electrophilicity |
| Sulfamate | –SO₂NHCH₃ | >10 μM | Loss of covalent binding |
| Linker | Acyclic chain | 0.9 μM | Reduced spatial alignment |
ATG7-IN-2 exhibits time-dependent inhibition with an IC₅₀ of 0.089 μM against recombinant human ATG7. Kinetic assays demonstrate:
ATG7-IN-2 specifically halts the transfer of ATG8 (LC3/GABARAP) proteins to ATG3 (E2 enzyme) by:
ATG7-IN-2 demonstrates >100-fold selectivity for ATG7 over other E1 enzymes:
Table 3: Selectivity Profile of ATG7-IN-2
| E1 Enzyme | IC₅₀ (μM) | Fold-Selectivity vs. ATG7 | Key Structural Differences |
|---|---|---|---|
| ATG7 | 0.089 | 1 | Catalytic Cys572 accessible |
| UBA1 | >10 | >112 | Deep ATP-binding pocket |
| NAE | >20 | >224 | Altered adenylation domain |
| SAE | >50 | >561 | Rigid dimer interface |
The selectivity arises from ATG7’s unique homodimeric architecture and flexible catalytic loop, which accommodates the pyrazolopyrimidine sulfamate but sterically excludes binding to canonical E1 enzymes [3] [6] [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1